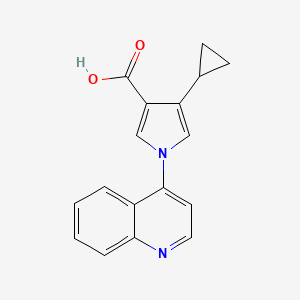
4-Cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid
Cat. No. B8735667
Key on ui cas rn:
649727-28-6
M. Wt: 278.30 g/mol
InChI Key: IQBLFRLZQFLYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07078414B2
Procedure details


0.63 g (15 mmol) of lithium hydroxide monohydrate is added, at a temperature in the region of 20° C., to 1.3 g (4.4 mmol) of 4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole dissolved in 50 mL of tetrahydrofuran and 50 mL of water. After stirring for 26 hours at the reflux temperature of the solvent, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is taken up in 20 mL of water and then triturated with 15 mL of 1 N hydrochloric acid. After the solid residue has been filtered off and dried at a temperature in the region of 50° C. at atmospheric pressure, 1.05 g of 3-carboxy-4-cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole are obtained in the form of a cream-colored solid melting at 195° C.
Name
lithium hydroxide monohydrate
Quantity
0.63 g
Type
reactant
Reaction Step One

Name
4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole
Quantity
1.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Li+].[CH:4]1([C:7]2[C:8]([C:22]([O:24]C)=[O:23])=[CH:9][N:10]([C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[CH:11]=2)[CH2:6][CH2:5]1>O1CCCC1.O>[C:22]([C:8]1[C:7]([CH:4]2[CH2:6][CH2:5]2)=[CH:11][N:10]([C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=[CH:14][CH:13]=2)[CH:9]=1)([OH:24])=[O:23] |f:0.1.2|
|
Inputs


Step One
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1C(=CN(C1)C1=CC=NC2=CC=CC=C12)C(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 26 hours at the reflux temperature of the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with 15 mL of 1 N hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the solid residue has been filtered off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried at a temperature in the region of 50° C. at atmospheric pressure, 1.05 g of 3-carboxy-4-cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole
|
Outcomes


Product
Details
Reaction Time |
26 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CN(C=C1C1CC1)C1=CC=NC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

